3-(2-Ethylphenyl)oxolan-3-ol
Description
3-(2-Ethylphenyl)oxolan-3-ol is a substituted oxolane (tetrahydrofuran derivative) featuring a hydroxyl group at the 3-position of the oxolane ring and a 2-ethylphenyl substituent. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced lipophilicity from the ethylphenyl moiety.
Properties
IUPAC Name |
3-(2-ethylphenyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-10-5-3-4-6-11(10)12(13)7-8-14-9-12/h3-6,13H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUJOEYPJRSYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2(CCOC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1C2(CCOC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylphenyl)oxolan-3-ol involves specific reaction conditions and reagents. The detailed synthetic route typically includes the reaction of an epoxy resin with an aldehyde containing reactive hydrogen to obtain an aldehyde group-containing epoxy derivative. This derivative is then reacted with a primary amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure the consistent quality and yield of the compound. These processes are designed to optimize reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylphenyl)oxolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
3-(2-Ethylphenyl)oxolan-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical analysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Ethylphenyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxolane Ring
(a) 3-(Propan-2-yl)oxolan-3-ol (CAS 831-34-5)
- Molecular Formula : C₇H₁₄O₂
- Molecular Weight : 130.19 g/mol
- Key Features: A branched isopropyl group replaces the ethylphenyl substituent. This results in lower molecular weight and reduced steric hindrance compared to 3-(2-ethylphenyl)oxolan-3-ol.
(b) 3-(Prop-2-en-1-yl)oxolan-3-ol
- Molecular Formula: Not explicitly stated (estimated C₇H₁₂O₂).
- Purity : 95%
- Key Features : A propenyl substituent introduces unsaturation, enabling conjugation or polymerization reactions. The alkene group may increase reactivity in addition reactions compared to the ethylphenyl analog .
(c) 4-(3-Hydroxyphenyl)oxolan-3-ol (CAS 2172257-66-6)
Heterocyclic Analogs
(a) 3-(2-Ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one
- Key Features: A quinazolinone core replaces the oxolane ring. The ethylphenyl group is retained, but the heterocycle alters electronic properties and bioavailability .
(b) 3-Acetyl-3-hydroxyoxolan-2-one
Ethylphenyl-Containing Non-Oxolane Compounds
2-(2-Ethylphenyl)ethan-1-amine
- Molecular Formula : C₁₀H₁₅N
- Key Features: The ethylphenyl group is attached to an ethanamine chain.
Comparative Data Table
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |
|---|---|---|---|---|---|
| This compound | Oxolane | C₁₂H₁₆O₂ | ~192.25 (estimated) | 2-Ethylphenyl, -OH | Hydroxyl, Aromatic |
| 3-(Propan-2-yl)oxolan-3-ol | Oxolane | C₇H₁₄O₂ | 130.19 | Isopropyl, -OH | Hydroxyl |
| 4-(3-Hydroxyphenyl)oxolan-3-ol | Oxolane | C₁₀H₁₂O₃ | 180.20 | 3-Hydroxyphenyl, dual -OH | Diol, Aromatic |
| 3-(2-Ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one | Quinazolinone | C₁₇H₁₆N₂O | 264.33 | 2-Ethylphenyl, methyl, ketone | Ketone, Amide |
| 2-(2-Ethylphenyl)ethan-1-amine | Alkylamine | C₁₀H₁₅N | 149.24 | 2-Ethylphenyl, -NH₂ | Primary amine, Aromatic |
Key Research Findings
- Synthetic Pathways : Oxolan-3-ol derivatives (e.g., (3R)-oxolan-3-yl 4-methylbenzenesulfonate) are synthesized via sulfonate esterification, suggesting analogous routes for this compound .
- Reactivity Trends : Hydroxyl groups in oxolan-3-ol derivatives participate in hydrogen bonding and esterification, while ethylphenyl enhances lipid membrane permeability .
- Physicochemical Properties : The ethylphenyl group increases logP values compared to aliphatic substituents, impacting drug-likeness parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
